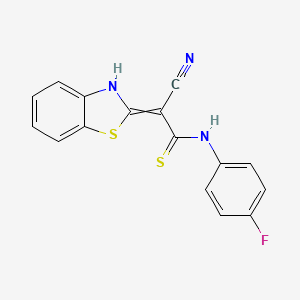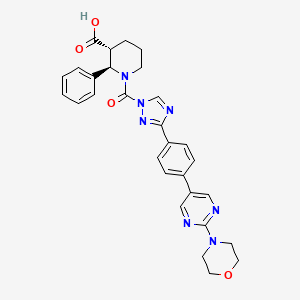
Lyplal1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyplal1-IN-1 is a selective covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1). It has an IC50 value of 0.006 μM and is known to increase glucose production . LYPLAL1 is a protein involved in various metabolic processes, and its inhibition has been studied for potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Lyplal1-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in the literature . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Lyplal1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lyplal1-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of LYPLAL1 in various chemical processes.
Biology: It is used to investigate the biological functions of LYPLAL1, including its role in metabolic pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Lyplal1-IN-1 exerts its effects by inhibiting the activity of LYPLAL1. LYPLAL1 is involved in the depalmitoylation of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response. By inhibiting LYPLAL1, this compound enhances the activity of cGAS, leading to increased production of cyclic GMP-AMP and activation of the STING pathway . This results in enhanced anti-tumor immunity and increased expression of PD-L1.
Vergleich Mit ähnlichen Verbindungen
Lyplal1-IN-1 is unique in its high selectivity and potency as an inhibitor of LYPLAL1. Similar compounds include:
APT1 (Acyl Protein Thioesterase 1): A related enzyme that also depalmitoylates proteins but has different substrate specificity.
LYPLA1 (Lysophospholipase 1): An important paralog of LYPLAL1 with similar but distinct biological functions.
This compound stands out due to its specific inhibition of LYPLAL1 and its potential therapeutic applications in enhancing anti-tumor immunity.
Eigenschaften
Molekularformel |
C29H29N7O4 |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
InChI-Schlüssel |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Kanonische SMILES |
C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


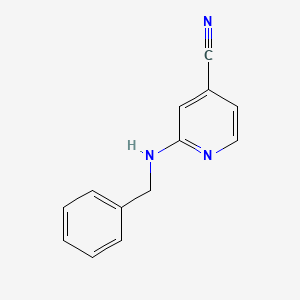


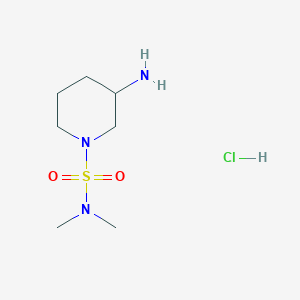
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
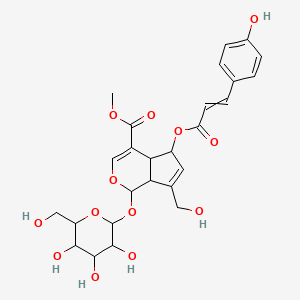
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)

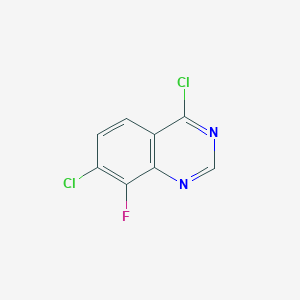
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
